Pyrido[3,2-d]pyrimidine
Overview
Description
Pyrido[3,2-d]pyrimidine is an organic heterobicyclic compound consisting of a pyridine ring fused orthogonally at any position to a pyrimidine ring . It is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Various methods for developing Pyrido[3,2-d]pyrimidines have been reported via condensation techniques and pyridine annelation reactions, in solid as well as solution phase . A series of Pyrido[3,2-d]pyrimidine derivatives were designed and synthesized using 2-chloronicotinic acid as the starting material .Molecular Structure Analysis
The molecular structure of Pyrido[3,2-d]pyrimidine consists of a pyridine ring fused orthogonally to a pyrimidine ring . The synthesized Pyrido[3,2-d]pyrimidine derivatives have been structurally characterized .Chemical Reactions Analysis
Pyrido[3,2-d]pyrimidines have been synthesized via multicomponent reactions of Meldrum’s acid, aromatic aldehydes, and 6-amino-1,3-dimethyluracil . The green Ag-TiO2 nanocomposite shows a very good catalytic efficiency towards the synthesis of Pyrido[3,2-d]pyrimidines fused heterocyclic framework via generation of two new C–C and one C–N bonds in a single step .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrido[3,2-d]pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating their versatility as a chemical compound. These syntheses often involve hetero-Diels–Alder reactions, offering potentially bioactive polycyclic heterocycles in high yields from easily available materials (Majumdar, Ponra, & Ganai, 2010).
Biomedical Applications
- Pyrido[3,2-d]pyrimidines are noted for their significant position in medicinal chemistry due to a wide spectrum of biological activities like antiviral, antibacterial, anti-inflammatory, and more. Their extraordinary features make them a perpetual field of research in green chemistry (Chaudhary, 2021).
- They are also explored as scaffolds for kinase inhibitors and have been implicated in cancer therapy, specifically targeting various cancer-related proteins and enzymes (Kumar et al., 2023).
Chemical Proteomics
- Pyrido[3,2-d]pyrimidine compounds have been used in proteomics to study their interaction with human protein kinases. They are effective against various protein kinases, showing their potential in therapeutic applications beyond their initially recognized roles (Wissing et al., 2004).
Pharmacological Profile
- The pharmacological profile of pyrido[3,2-d]pyrimidines has been extensively studied, revealing their diverse pharmacological activities. These studies include the exploration of their structure-activity relationships, leading to insights into their effective use in medicinal applications (Yadav & Shah, 2020).
Potential in Treating Respiratory Diseases
- Pyrido[3,2-d]pyrimidine derivatives have been tested as phosphodiesterase type 4 inhibitors, showing potential in the treatment of asthma and chronic obstructive pulmonary disease (COPD) (Taltavull et al., 2010).
Synthetic and Pharmaceutical Perspectives
- The synthesis and biological activity of pyrido[3,2-d]pyrimidines highlight their importance in both synthetic and pharmaceutical research, including their roles in cancer therapy and other medicinal uses (Jubete et al., 2019).
Mechanism of Action
Safety and Hazards
While specific safety and hazards of Pyrido[3,2-d]pyrimidine are not mentioned in the retrieved papers, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
pyrido[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-6-7(9-3-1)4-8-5-10-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWESROVQGZSBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591455 | |
Record name | Pyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,2-d]pyrimidine | |
CAS RN |
254-80-8 | |
Record name | Pyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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